molecular formula C12H9N3O2 B1629565 2-(3-Isocyanatophenoxy)-6-methylpyrazine CAS No. 921938-94-5

2-(3-Isocyanatophenoxy)-6-methylpyrazine

Cat. No.: B1629565
CAS No.: 921938-94-5
M. Wt: 227.22 g/mol
InChI Key: LCRVXXVLPQYITG-UHFFFAOYSA-N
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Description

2-(3-Isocyanatophenoxy)-6-methylpyrazine is an organic compound that features both an isocyanate group and a pyrazine ring. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The isocyanate group is known for its high reactivity, particularly with nucleophiles, making this compound valuable in the synthesis of polymers and other complex molecules.

Properties

IUPAC Name

2-(3-isocyanatophenoxy)-6-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-9-6-13-7-12(15-9)17-11-4-2-3-10(5-11)14-8-16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRVXXVLPQYITG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC=CC(=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640383
Record name 2-(3-Isocyanatophenoxy)-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921938-94-5
Record name 2-(3-Isocyanatophenoxy)-6-methylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isocyanatophenoxy)-6-methylpyrazine typically involves the reaction of 3-isocyanatophenol with 6-methylpyrazine. This can be achieved through a nucleophilic substitution reaction where the hydroxyl group of 3-isocyanatophenol is replaced by the pyrazine ring. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of isocyanates, including this compound, often involves the phosgene process. due to the toxicity of phosgene, alternative methods such as the non-phosgene route are being explored. This involves the formation of carbamates through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by thermal decomposition to yield the isocyanate .

Chemical Reactions Analysis

Types of Reactions

2-(3-Isocyanatophenoxy)-6-methylpyrazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanate group to an amine.

    Substitution: The isocyanate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Nucleophiles like alcohols, amines, and water react readily with the isocyanate group.

Major Products

    Oxidation: Oxides of the original compound.

    Reduction: Amines.

    Substitution: Urethanes, ureas, and carbamates.

Scientific Research Applications

2-(3-Isocyanatophenoxy)-6-methylpyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Isocyanatophenoxy)-6-methylpyrazine involves the reactivity of the isocyanate group. This group can react with nucleophiles to form stable products such as urethanes and ureas. The molecular targets include hydroxyl and amine groups, which are abundant in biological molecules and polymers. The pathways involved typically include nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

    Phenyl isocyanate: Similar in reactivity but lacks the pyrazine ring.

    Toluene diisocyanate: Widely used in industry but has different structural properties.

    Hexamethylene diisocyanate: Used in non-yellowing polyurethane materials.

Uniqueness

2-(3-Isocyanatophenoxy)-6-methylpyrazine is unique due to the presence of both the isocyanate group and the pyrazine ring, which provides a combination of reactivity and stability not found in simpler isocyanates. This makes it particularly valuable in specialized applications where both functional groups are required .

Biological Activity

2-(3-Isocyanatophenoxy)-6-methylpyrazine is a synthetic compound with diverse potential applications in the fields of chemistry, biology, and medicine. Its unique structure allows for various interactions at the molecular level, making it a subject of interest for researchers studying its biological activity.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 921938-94-5
  • Molecular Formula : C12H10N4O
  • Molecular Weight : 230.24 g/mol

The compound features a pyrazine ring substituted with an isocyanate and a phenoxy group, which contributes to its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the isocyanate group suggests potential reactivity with nucleophiles, including amino acids and proteins, which may lead to modifications that alter protein function.

Anticancer Activity

Recent studies have indicated that compounds containing isocyanate groups can exhibit anticancer properties. For instance, isocyanates have been shown to induce apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Properties

Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests that this compound may also possess similar properties, potentially making it useful in treating inflammatory diseases.

Case Studies

  • Study on Anticancer Effects : A study evaluated the cytotoxic effects of various isocyanate derivatives on human cancer cell lines. The results showed that certain derivatives led to significant reductions in cell viability, indicating their potential as anticancer agents.
  • Inflammation Model : In a murine model of inflammation, the administration of similar compounds resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, supporting their role in modulating inflammatory responses.

Biological Activity Summary Table

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Enzyme InhibitionModulation of cyclooxygenase activity

Comparison with Similar Compounds

Compound NameStructure TypeBiological Activity
3-IsocyanatophenolIsocyanateAnticancer
4-IsocyanatobenzeneIsocyanateAnti-inflammatory
2-MethylpyrazinePyrazine derivativeNeuroprotective

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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